molecular formula C12H14O2S B14415652 (tert-Butoxyethynesulfinyl)benzene CAS No. 79894-55-6

(tert-Butoxyethynesulfinyl)benzene

Cat. No.: B14415652
CAS No.: 79894-55-6
M. Wt: 222.31 g/mol
InChI Key: PRDMKTGRFLIPOZ-UHFFFAOYSA-N
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Description

(tert-Butoxyethynesulfinyl)benzene is an organic compound that features a benzene ring substituted with a tert-butoxyethynesulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (tert-Butoxyethynesulfinyl)benzene typically involves the reaction of benzene derivatives with tert-butoxyethynesulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(tert-Butoxyethynesulfinyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the tert-butoxyethynesulfinyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles or nucleophiles in the presence of catalysts or under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(tert-Butoxyethynesulfinyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (tert-Butoxyethynesulfinyl)benzene involves its interaction with molecular targets through its functional groups. The tert-butoxyethynesulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved often include electrophilic or nucleophilic attack, depending on the specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to the benzene ring.

    tert-Butanesulfinamide: Known for its use in asymmetric synthesis and as a chiral auxiliary.

Uniqueness

(tert-Butoxyethynesulfinyl)benzene is unique due to the presence of the tert-butoxyethynesulfinyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research applications where specific reactivity is required.

Properties

CAS No.

79894-55-6

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]ethynylsulfinylbenzene

InChI

InChI=1S/C12H14O2S/c1-12(2,3)14-9-10-15(13)11-7-5-4-6-8-11/h4-8H,1-3H3

InChI Key

PRDMKTGRFLIPOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC#CS(=O)C1=CC=CC=C1

Origin of Product

United States

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